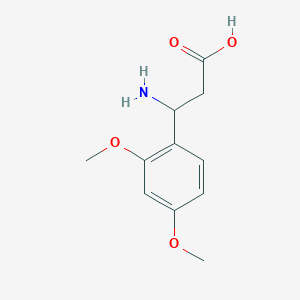

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Description

Background and Historical Context of Beta-Amino Acids

The discovery and development of beta-amino acids represents a significant chapter in the evolution of amino acid chemistry, with their historical roots tracing back to fundamental discoveries in the early 1800s when the first amino acids were identified. The systematic study of amino acids began with the isolation of asparagine from asparagus in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet, marking the beginning of amino acid research. While the initial focus centered on alpha-amino acids due to their predominant role in protein synthesis, the recognition of beta-amino acids as distinct molecular entities emerged gradually as scientists explored the structural diversity possible within amino acid frameworks.

Beta-amino acids gained significant scientific attention due to their remarkable pharmaceutical applications, including hypoglycemic and antiketogenic characteristics, along with sterile, antifungal, anthelminthic, and potent insecticidal properties. These compounds represent vital building blocks for the preparation of pharmaceutical and agrochemical target molecules, serving essential roles in drug development, biomolecular structure analysis, and molecular recognition studies. The historical development of beta-amino acid research has been closely intertwined with advances in synthetic methodology, as these non-proteinogenic amino acids required sophisticated chemical approaches for their preparation and characterization.

The evolutionary significance of amino acids in biological systems has provided crucial context for understanding the potential applications of synthetic beta-amino acid derivatives. Research into the evolutionary history of the twenty encoded amino acids has revealed that amino acids played a key role in enabling life on Earth and its emergence, with their development closely linked to the evolution of the genetic code and metabolic pathways. This evolutionary perspective has informed modern approaches to beta-amino acid design, as researchers seek to create compounds that can interface effectively with biological systems while providing enhanced stability and novel functionalities not available through natural alpha-amino acids.

Taxonomic Classification within Phenylpropanoic Acids

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid belongs to the chemical classification of phenylpropanoic acids, which are characterized by compounds containing a benzene ring conjugated to a propanoic acid moiety. This classification places the compound within the broader category of phenylpropanoids and polyketides, representing a diverse group of organic compounds with significant biological and pharmaceutical importance. The phenylpropanoic acid family encompasses numerous naturally occurring and synthetic compounds that share the fundamental structural motif of a three-carbon chain attached to an aromatic ring system.

The specific structural features of this compound can be systematically described through its molecular characteristics, as detailed in the following data table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| CAS Registry Number | 34841-02-6 |

| Chemical Classification | Beta-amino acid derivative |

| Structural Type | Phenylpropanoic acid |

| Substitution Pattern | 2,4-dimethoxyphenyl |

| Functional Groups | Amino, carboxylic acid, methoxy |

The compound's position within the phenylpropanoic acid classification is further defined by its specific substitution pattern, which features methoxy groups at the 2 and 4 positions of the phenyl ring. This substitution pattern distinguishes it from other members of the phenylpropanoic acid family and contributes to its unique chemical and biological properties. The presence of the amino group at the beta position relative to the carboxylic acid functionality classifies it specifically as a beta-amino acid derivative, placing it within a specialized subset of phenylpropanoic acids with enhanced pharmaceutical potential.

The taxonomic classification of this compound within the broader context of amino acid chemistry reveals its relationship to both naturally occurring and synthetic amino acid derivatives. While traditional alpha-amino acids form the backbone of protein synthesis, beta-amino acids like this compound represent an expanded chemical space that offers unique opportunities for drug discovery and materials science applications. The compound's classification within phenylpropanoic acids also connects it to a family of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and metabolic effects.

Significance in Organic Chemistry and Biochemistry

The significance of this compound in organic chemistry stems from its potential as a versatile building block for the synthesis of complex molecular architectures and its role in advancing our understanding of structure-activity relationships in pharmaceutical chemistry. Beta-amino acids have found extensive applications as components of biologically active peptides and small molecule pharmaceuticals, with synthetic derivatives often displaying interesting pharmacological activity characterized by increased potency and enzymatic stability. The incorporation of beta-amino acids into peptide structures results in the formation of beta-peptides, which participate in the arrangement of incredibly stable auxiliary structures that resist proteolytic degradation both in vitro and in vivo.

The biochemical significance of this compound extends to its potential applications in medicinal chemistry, where beta-amino acids have been utilized in the development of various therapeutic agents. Research has demonstrated that beta-amino acid derivatives can serve as components of anticancer agents, with several beta-aryl, beta-heteroaryl, and beta-arylalkyl-beta-amino acid enantiomers being investigated for their therapeutic potential. The specific structural features of this compound, including its dimethoxy substitution pattern, may contribute to enhanced selectivity and reduced side effects in pharmaceutical applications.

From a synthetic chemistry perspective, the compound represents an important target for the development of new methodologies for beta-amino acid synthesis. Recent advances in synthetic approaches to beta-amino acids have included photochemical methods for single-step synthesis, which offer metal-free, energy-transfer enabled highly regioselective intermolecular aminocarboxylation reactions. These methodological developments have significant implications for the practical synthesis of compounds like this compound, potentially enabling more efficient and environmentally friendly synthetic routes.

The compound's significance in biochemistry is further highlighted by the growing understanding of beta-amino acid metabolism and the role of specialized enzymes in processing these non-natural amino acid derivatives. Beta-aminopeptidases, unique enzymes found in diverse microorganisms, can utilize synthetic beta-peptides as carbon sources and have demonstrated capabilities for both degradation and synthesis of short beta-peptides. This enzymatic machinery provides insights into potential biotechnological applications for beta-amino acid derivatives and suggests possible metabolic pathways for compounds like this compound in biological systems.

The structural characteristics that define the significance of this compound in organic chemistry and biochemistry can be summarized in the following comprehensive data table:

| Biochemical Parameter | Description | Significance |

|---|---|---|

| Metabolic Stability | Enhanced resistance to proteolytic degradation | Increased pharmaceutical utility |

| Structural Flexibility | Additional carbon in backbone provides conformational options | Novel secondary structures possible |

| Synthetic Accessibility | Multiple synthetic routes available | Practical pharmaceutical development |

| Biological Activity | Potential for diverse pharmacological effects | Therapeutic applications |

| Chemical Reactivity | Multiple functional groups enable derivatization | Versatile synthetic intermediate |

| Stereochemical Complexity | Multiple chiral centers possible | Enantioselective synthesis opportunities |

Properties

IUPAC Name |

3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDBREOLOYHYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432861 | |

| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-02-6 | |

| Record name | β-Amino-2,4-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation Followed by Ammonolysis (Malonic Acid Route)

One of the primary synthetic routes involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of ammonium acetate and ethanol as solvent, under reflux conditions.

-

- Reactants: 2,4-dimethoxybenzaldehyde (21 g, 0.126 mol), malonic acid (20 g, 0.192 mol), ammonium acetate (30 g, 0.39 mol)

- Solvent: Ethanol (40 ml)

- Temperature: Reflux on a water bath for 4 hours

- Work-up: Cooling to 40°C, filtration of precipitated salt, washing with cold ethanol and ether, recrystallization from ethanol/water (60:40)

-

- Product: 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid

- Yield: 38%

- Purity: Achieved by recrystallization

Mechanism Insight:

The process likely proceeds via Knoevenagel condensation forming an α,β-unsaturated intermediate followed by ammonolysis and decarboxylation to yield the amino acid derivative.

| Parameter | Details |

|---|---|

| Starting Material | 2,4-Dimethoxybenzaldehyde |

| Co-reactants | Malonic acid, ammonium acetate |

| Solvent | Ethanol |

| Reaction Time | 4 hours |

| Temperature | Reflux (~78°C) |

| Yield | 38% |

| Purification | Recrystallization from ethanol/water |

Reference: ChemicalBook synthesis route summary

Cyanide Addition to 2,4-Dimethoxyphenylacetaldehyde Followed by Hydrolysis

Another approach, extrapolated from related patents on similar compounds, involves the reaction of 2,4-dimethoxyphenylacetaldehyde with alkali metal cyanides and ammonium chloride in aqueous ammonium hydroxide, followed by hydrolysis and demethylation steps.

-

- Reactants: 2,4-dimethoxyphenylacetaldehyde, alkali metal cyanide (1-3 molar equivalents), ammonium chloride, ammonium hydroxide (3-10 molar equivalents)

- Solvent: Water with an organic solvent immiscible with water (alkyl halides or aromatic hydrocarbons)

- Temperature: 30°C to 70°C

- Reaction Time: 1 to 8 hours

-

- Formation of 2-amino-3-(2,4-dimethoxyphenyl)propanenitrile intermediate via cyanide addition and ammonolysis

- Separation of optical isomers by salification with camphorsulfonic acid salts

- Hydrolysis and demethylation of the nitrile intermediate using concentrated aqueous halogen acids at 40°C to reflux for 2-12 hours

- Final isolation of 3-amino-3-(2,4-dimethoxyphenyl)-propionic acid after neutralization and cooling

-

- Allows for optical isomer separation

- Can produce L-(-) enantiomer selectively through crystallization techniques

| Parameter | Details |

|---|---|

| Starting Material | 2,4-Dimethoxyphenylacetaldehyde |

| Co-reactants | Alkali metal cyanide, ammonium chloride, ammonium hydroxide |

| Solvent | Water + organic solvent (alkyl halide/aromatic hydrocarbon) |

| Temperature Range | 30°C - 70°C |

| Reaction Time | 1 - 8 hours (cyanide addition); 2 - 12 hours (hydrolysis/demethylation) |

| Optical Resolution | Via camphorsulfonic acid salt formation |

| Final Product Purification | Neutralization, cooling, crystallization |

Reference: Yugoslavian Patent YU47907B synthesis process adapted for 2,4-dimethoxy analogs

Alternative Synthetic Routes and Considerations

Direct Amination via Ammonium Salts:

Some methods involve direct amination of 2,4-dimethoxyphenyl-substituted intermediates using ammonium salts under controlled temperature and solvent conditions.Use of Ethanol as a Green Solvent:

Ethanol is commonly employed due to its polarity and ability to dissolve both organic and inorganic reactants, facilitating the condensation and subsequent reactions.Yield Optimization:

The yield of the target amino acid varies depending on reaction time, temperature, and molar ratios of reactants. Extended reflux times and proper cooling steps improve crystallization and purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Knoevenagel Condensation + Ammonolysis | 2,4-Dimethoxybenzaldehyde | Malonic acid, ammonium acetate | Ethanol | Reflux (~78°C) | 4 hours | 38 | Simple, moderate yield, recrystallization required |

| Cyanide Addition + Hydrolysis | 2,4-Dimethoxyphenylacetaldehyde | Alkali metal cyanide, NH4Cl, NH4OH | Water + organic solvent | 30-70°C | 1-8 hours + 2-12 hours | Not specified | Allows optical isomer separation, multi-step |

| Direct Amination (reported in literature) | Various substituted intermediates | Ammonium salts | Ethanol or aqueous solvents | Variable | Variable | Variable | Less documented, requires optimization |

Research Findings and Notes

The malonic acid route is well-documented and reliable for producing racemic 3-amino-3-(2,4-dimethoxyphenyl)-propionic acid, but yields are moderate and further purification is necessary.

The cyanide addition method offers a pathway to enantiomerically enriched products, which is valuable for pharmaceutical applications where stereochemistry is critical.

Reaction parameters such as molar ratios, solvent choice, temperature, and reaction time significantly affect the yield and purity of the final product.

Demethylation during hydrolysis steps can be controlled to preserve or remove methoxy groups, depending on the desired final compound structure.

No single method dominates; selection depends on the scale, desired optical purity, and available reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with reduced functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives with reduced functional groups.

Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Neuroscience Research

ADMPA is utilized extensively in neuroscience for studying neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool in the development of drugs targeting neurological disorders such as depression and anxiety.

- Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity and neurotransmitter dynamics.

- Case Study : Research has shown that derivatives of ADMPA exhibit selective serotonin reuptake inhibition, which is beneficial for treating mood disorders .

Pharmaceutical Development

In pharmaceutical chemistry, ADMPA serves as a precursor for synthesizing novel therapeutic agents. Its structural features enable modifications that enhance drug efficacy and safety.

- Applications :

- Antidepressants : Compounds derived from ADMPA have shown promise in preclinical trials for treating major depressive disorder.

- Anti-inflammatory Agents : Studies indicate that ADMPA derivatives can inhibit tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Biochemical Assays

ADMPA is employed in biochemical assays to measure enzyme activity and metabolic pathways. Its role as a substrate or inhibitor can provide insights into various biological processes.

- Example : In enzyme kinetics studies, ADMPA has been used to assess the activity of specific enzymes involved in amino acid metabolism, contributing to a better understanding of metabolic disorders .

Drug Formulation

The compound is beneficial in drug formulation due to its properties that enhance solubility and bioavailability. This is crucial for developing effective oral medications.

- Formulation Strategies :

Synthetic Chemistry

ADMPA is a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

- Synthesis Routes :

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Condensation | Nitromethane, Base |

| 2 | Reduction | Lithium Aluminum Hydride (LiAlH4) |

| 3 | Hydrolysis | Acidic Conditions |

Research on Amino Acid Derivatives

ADMPA plays a pivotal role in exploring amino acid derivatives, contributing to advancements in both synthetic and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-(4-hydroxyphenyl)-propionic acid: Similar structure but with a hydroxy group instead of methoxy groups.

3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid: Similar structure but with an additional methoxy group.

3-Amino-3-(2,5-dimethoxyphenyl)-propionic acid: Similar structure but with methoxy groups at different positions on the phenyl ring.

Uniqueness

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amino group also allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (often referred to as 3-Amino-DMPA) is a compound of significant interest in the fields of medicinal chemistry and neuroscience. This article explores its biological activity, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group and a phenyl ring with two methoxy substituents. This configuration is crucial for its interactions with biological targets, particularly in neurotransmitter systems.

The mechanism of action for 3-Amino-DMPA primarily involves its interaction with specific receptors and enzymes. The amino and phenyl groups facilitate binding to molecular targets, leading to various biochemical effects. Notably, it has been shown to act as an antagonist at AMPA receptors , which are critical for synaptic transmission in the central nervous system.

Key Findings:

- Enzyme Inhibition : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially altering synaptic activity.

- Receptor Modulation : It modulates the activity of AMPA receptors, impacting desensitization and deactivation rates of these receptors in neuronal cells .

Biological Applications

3-Amino-DMPA has been utilized extensively in various research domains:

- Neuroscience Research :

- Pharmaceutical Development :

- Biochemical Assays :

Study on AMPA Receptor Interaction

A recent study utilized whole-cell patch-clamp techniques to assess the effects of 3-Amino-DMPA on AMPA receptors expressed in HEK293 cells. The findings indicated that:

- Desensitization Rates : After treatment with 3-Amino-DMPA, desensitization rates increased significantly across various AMPA receptor subtypes, suggesting enhanced receptor modulation .

- No Effect on Deactivation : The compound did not significantly alter the deactivation rates of the receptors, indicating a selective action on desensitization mechanisms.

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates neurotransmitter metabolism; potential for enzyme inhibition. |

| Receptor Modulation | Acts as an antagonist at AMPA receptors; affects desensitization rates without altering deactivation. |

| Pharmaceutical Applications | Used in developing drugs for neurological disorders; enhances drug efficacy and bioavailability. |

Q & A

Q. What are the common synthetic routes for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, and how can purity be ensured?

Synthesis typically involves catalytic hydrogenation of unsaturated precursors or chiral resolution of racemic mixtures. For example:

- Catalytic hydrogenation : Palladium on charcoal with H₂ gas reduces unsaturated intermediates (e.g., cinnamic acid derivatives) to yield the propionic acid backbone .

- Chiral resolution : Enzymatic or chromatographic methods separate enantiomers, critical for studying stereochemical effects in biological systems .

Purity assurance : Use HPLC with chiral columns (>98% purity) and NMR to confirm structural integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. How do substituents (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity and biological activity?

The 2,4-dimethoxy groups enhance steric hindrance and electron-donating effects, altering:

- Solubility : Increased hydrophobicity compared to hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propionic acid) .

- Biological interactions : Methoxy groups may reduce binding to polar enzyme active sites but improve membrane permeability .

Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine hydroxylase) across analogs like 3-Amino-3-(4-fluorophenyl)-propionic acid .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis for high-yield production of the (R)- or (S)-enantiomer?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to achieve >90% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization to maximize yield .

Validation : Monitor reaction progress via circular dichroism (CD) spectroscopy and X-ray crystallography for absolute configuration confirmation .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonist effects)?

Contradictions may arise from:

- Purity issues : Trace solvents or stereochemical impurities skew results. Validate with elemental analysis and 2D-NMR .

- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) alter compound behavior. Standardize protocols using controls like 3-(3,4-dihydroxyphenyl)propionic acid .

Case study : Re-evaluate dopamine receptor binding assays under varying redox conditions to isolate confounding factors .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to trace metabolic pathways of this compound?

- Synthesis of labeled analogs : Incorporate ¹³C at the propionic acid carboxyl group via modified Claisen condensation with labeled precursors (e.g., [¹³C]-triethyl phosphonoacetate) .

- Tracing applications : Use LC-MS/MS to monitor incorporation into cellular metabolites (e.g., neurotransmitter precursors) in in vitro neuronal models .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.